molecular formula C21H15ClN2O2 B2537362 (3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one CAS No. 341964-28-1

(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one

Cat. No. B2537362
CAS RN: 341964-28-1
M. Wt: 362.81
InChI Key: AEHHQTRTSQJERJ-ATJXCDBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and stability. Techniques such as spectroscopy, chromatography, and thermal analysis may be used .

Scientific Research Applications

Tumor Specificity and Keratinocyte Toxicity

A significant area of research involves the development of anticancer drugs that exhibit high tumor specificity with minimal toxicity to normal cells. Compounds similar to the one , particularly those with chlorophenyl groups, have been investigated for their potential in cancer treatment. For example, research on various synthesized compounds highlighted the importance of chemical modifications to achieve reduced keratinocyte toxicity while maintaining or enhancing antitumor activity. The study by Sugita et al. (2017) discussed the synthesis of compounds with high tumor specificity, including those with chlorophenyl motifs, suggesting a potential pathway for the development of safer anticancer drugs (Sugita et al., 2017).

Mechanistic Insights into Chlorophenyl Compounds

The environmental and biochemical impacts of chlorophenyl compounds have been extensively studied, offering insights into their behavior and effects. For instance, the study on the emission of organochlorine compounds, including chlorophenols, by Krijgsheld and Gen (1986), evaluated their toxic effects and biodegradation, which could be relevant for understanding the environmental persistence and toxicity profiles of novel compounds with chlorophenyl groups (Krijgsheld & Gen, 1986).

Synthesis and Applications of Novel Compounds

Research into novel compounds often encompasses the synthesis and structural characterization of molecules with potential therapeutic or industrial applications. The study by Issac and Tierney (1996) on the synthesis and properties of novel substituted thiazolidinones provides an example of this research direction, indicating the broader scientific interest in developing new compounds for various applications (Issac & Tierney, 1996).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in a system to exert its effects. This is particularly relevant for drugs or bioactive compounds .

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with handling or exposure to the compound. This could include toxicity, flammability, environmental impact, and precautions for safe handling .

properties

IUPAC Name

(3Z)-3-[(4-chlorophenyl)methoxyimino]-1-phenylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O2/c22-16-12-10-15(11-13-16)14-26-23-20-18-8-4-5-9-19(18)24(21(20)25)17-6-2-1-3-7-17/h1-13H,14H2/b23-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHHQTRTSQJERJ-ATJXCDBQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOCC4=CC=C(C=C4)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N/OCC4=CC=C(C=C4)Cl)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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